molecular formula C15H12O2 B13535819 2-(4-Phenylphenyl)prop-2-enoic acid CAS No. 5366-54-1

2-(4-Phenylphenyl)prop-2-enoic acid

Cat. No.: B13535819
CAS No.: 5366-54-1
M. Wt: 224.25 g/mol
InChI Key: GJLGGECBUUNDNQ-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)prop-2-enoic acid is an organic compound with a unique structure that includes a phenyl group attached to a propenoic acid moiety. This compound is known for its versatility and is used in various fields such as organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenyl)prop-2-enoic acid typically involves the reaction of 4-bromobiphenyl with propenoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process also focuses on minimizing waste and improving the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions typically use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of biphenyl carboxylic acids.

    Reduction: Formation of saturated biphenyl propanoic acids.

    Substitution: Formation of brominated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(4-Phenylphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isobutylphenyl)prop-2-enoic acid: Known for its use in pharmaceuticals as a secondary standard.

    3-(4-Hydroxyphenyl)prop-2-enoic acid: Known for its antioxidant and antimicrobial properties.

Uniqueness

2-(4-Phenylphenyl)prop-2-enoic acid stands out due to its unique structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

5366-54-1

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-(4-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2,(H,16,17)

InChI Key

GJLGGECBUUNDNQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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